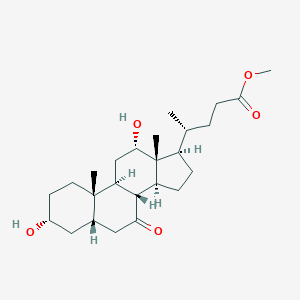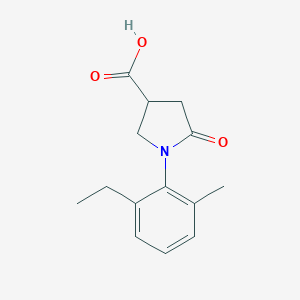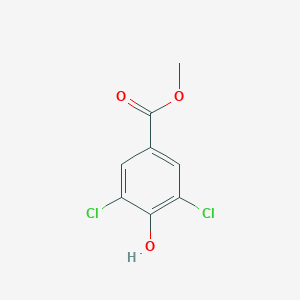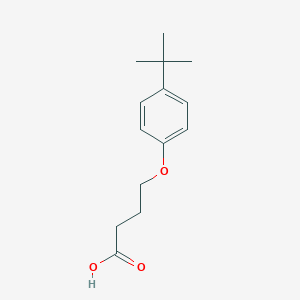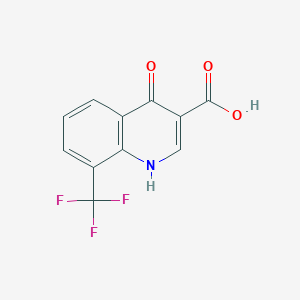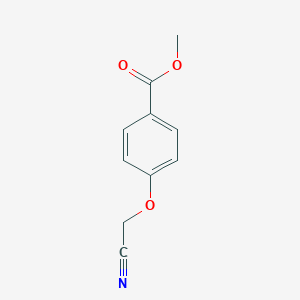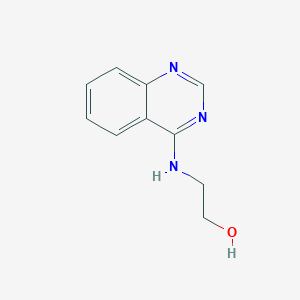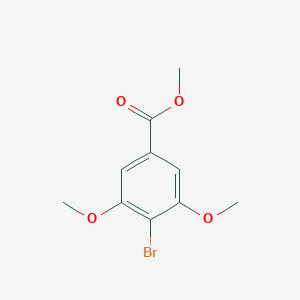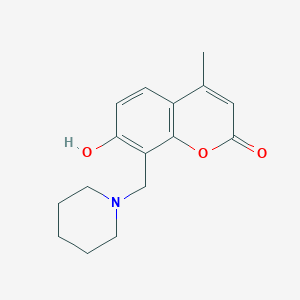
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one, also known as HPMC, is a synthetic compound that belongs to the class of chromone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. HPMC has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, and depression.
Mécanisme D'action
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the regulation of intracellular cAMP levels. By inhibiting PDE4, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are involved in a wide range of cellular processes, including gene expression, cell proliferation, and survival.
Effets Biochimiques Et Physiologiques
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has also been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of BDNF, a key neurotrophin that is involved in the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its high selectivity for the PDE4 enzyme. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other cellular processes. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies.
One of the limitations of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its synthetic nature. This means that large-scale production of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may be costly and time-consuming. In addition, the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans are still not fully understood, and further studies are needed to address these issues.
Orientations Futures
There are several future directions for research on 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one. One area of interest is the development of novel 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans, and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one involves the condensation of 3-acetyl-4-hydroxycoumarin with piperidine-1-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including methylation and oxidation, to yield 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in high purity and yield.
Applications De Recherche Scientifique
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a complex process that involves the activation of immune cells and the release of pro-inflammatory mediators. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential anti-inflammatory properties and could be used to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Asthma is a chronic respiratory disease characterized by airway inflammation and hyperresponsiveness. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential therapeutic applications in the treatment of asthma.
Depression is a common mental disorder that affects millions of people worldwide. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin that is involved in the regulation of mood and cognition. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential antidepressant properties and could be used to treat depression.
Propriétés
Numéro CAS |
10549-62-9 |
|---|---|
Nom du produit |
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C16H19NO3/c1-11-9-15(19)20-16-12(11)5-6-14(18)13(16)10-17-7-3-2-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3 |
Clé InChI |
DIJMIZCQAHRDQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |
Autres numéros CAS |
10549-62-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



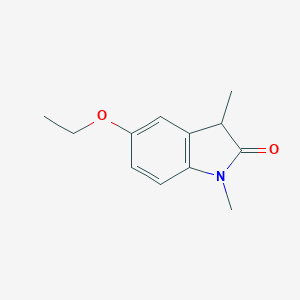
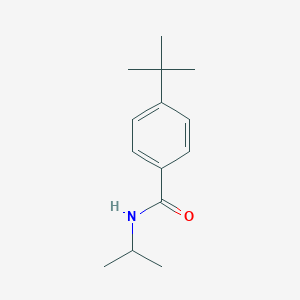
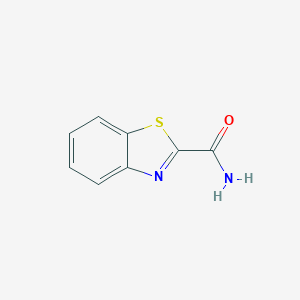
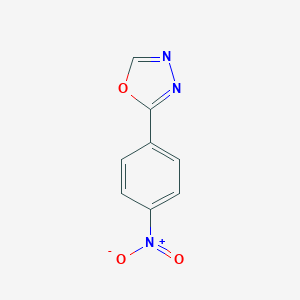
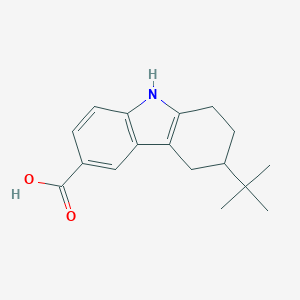
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
